Cas no 2228823-98-9 (2-1-(4-chloro-2-methoxyphenyl)cyclobutylethan-1-amine)

2-1-(4-chloro-2-methoxyphenyl)cyclobutylethan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-1-(4-chloro-2-methoxyphenyl)cyclobutylethan-1-amine
- 2-[1-(4-chloro-2-methoxyphenyl)cyclobutyl]ethan-1-amine
- 2228823-98-9
- EN300-1985476
-
- インチ: 1S/C13H18ClNO/c1-16-12-9-10(14)3-4-11(12)13(7-8-15)5-2-6-13/h3-4,9H,2,5-8,15H2,1H3
- InChIKey: ZNQVIBCMEPYMMZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)OC)C1(CCN)CCC1
計算された属性
- 精确分子量: 239.1076919g/mol
- 同位素质量: 239.1076919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 230
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- XLogP3: 3.4
2-1-(4-chloro-2-methoxyphenyl)cyclobutylethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1985476-0.05g |
2-[1-(4-chloro-2-methoxyphenyl)cyclobutyl]ethan-1-amine |
2228823-98-9 | 0.05g |
$1068.0 | 2023-09-16 | ||
Enamine | EN300-1985476-0.1g |
2-[1-(4-chloro-2-methoxyphenyl)cyclobutyl]ethan-1-amine |
2228823-98-9 | 0.1g |
$1119.0 | 2023-09-16 | ||
Enamine | EN300-1985476-10.0g |
2-[1-(4-chloro-2-methoxyphenyl)cyclobutyl]ethan-1-amine |
2228823-98-9 | 10g |
$5774.0 | 2023-06-02 | ||
Enamine | EN300-1985476-1.0g |
2-[1-(4-chloro-2-methoxyphenyl)cyclobutyl]ethan-1-amine |
2228823-98-9 | 1g |
$1343.0 | 2023-06-02 | ||
Enamine | EN300-1985476-2.5g |
2-[1-(4-chloro-2-methoxyphenyl)cyclobutyl]ethan-1-amine |
2228823-98-9 | 2.5g |
$2492.0 | 2023-09-16 | ||
Enamine | EN300-1985476-0.25g |
2-[1-(4-chloro-2-methoxyphenyl)cyclobutyl]ethan-1-amine |
2228823-98-9 | 0.25g |
$1170.0 | 2023-09-16 | ||
Enamine | EN300-1985476-10g |
2-[1-(4-chloro-2-methoxyphenyl)cyclobutyl]ethan-1-amine |
2228823-98-9 | 10g |
$5467.0 | 2023-09-16 | ||
Enamine | EN300-1985476-5.0g |
2-[1-(4-chloro-2-methoxyphenyl)cyclobutyl]ethan-1-amine |
2228823-98-9 | 5g |
$3894.0 | 2023-06-02 | ||
Enamine | EN300-1985476-1g |
2-[1-(4-chloro-2-methoxyphenyl)cyclobutyl]ethan-1-amine |
2228823-98-9 | 1g |
$1272.0 | 2023-09-16 | ||
Enamine | EN300-1985476-0.5g |
2-[1-(4-chloro-2-methoxyphenyl)cyclobutyl]ethan-1-amine |
2228823-98-9 | 0.5g |
$1221.0 | 2023-09-16 |
2-1-(4-chloro-2-methoxyphenyl)cyclobutylethan-1-amine 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
2-1-(4-chloro-2-methoxyphenyl)cyclobutylethan-1-amineに関する追加情報
Introduction to 2-1-(4-chloro-2-methoxyphenyl)cyclobutylethan-1-amine (CAS No. 2228823-98-9)
2-1-(4-chloro-2-methoxyphenyl)cyclobutylethan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2228823-98-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a cyclobutyl core appended with an amine functional group, linked to a phenyl ring substituent that carries both chloro and methoxy substituents. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and development, particularly in the quest for novel therapeutic agents targeting various biological pathways.
The structure of 2-1-(4-chloro-2-methoxyphenyl)cyclobutylethan-1-amine is meticulously designed to exploit specific interactions with biological targets. The presence of the cyclobutyl moiety introduces rigidity to the molecule, which can enhance binding affinity and selectivity. Meanwhile, the phenyl ring, decorated with electron-withdrawing and electron-donating groups, influences the electronic properties and reactivity of the compound. This combination of structural elements suggests potential applications in modulating enzyme activity, receptor binding, and other pharmacologically relevant interactions.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for therapeutic purposes. Among these efforts, compounds featuring cycloalkyl and phenyl rings have emerged as particularly interesting scaffolds due to their ability to engage in multiple modes of interaction with biological targets. The amine group in 2-1-(4-chloro-2-methoxyphenyl)cyclobutylethan-1-amine serves as a key pharmacophore, enabling hydrogen bonding and other polar interactions that are crucial for drug-receptor recognition.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The 4-chloro-2-methoxyphenyl substituent on the phenyl ring adds another layer of complexity, allowing for fine-tuning of electronic properties and metabolic stability. Such structural features are often exploited in medicinal chemistry to optimize pharmacokinetic profiles and minimize off-target effects. The cyclobutylethan-1-amine core provides a stable framework that can be further modified to enhance potency and selectivity against specific biological targets.
Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of large libraries of compounds for potential therapeutic activity. These tools have been instrumental in identifying promising candidates like 2-1-(4-chloro-2-methoxyphenyl)cyclobutylethan-1-amine based on their predicted interactions with biological targets. For instance, virtual screening studies have suggested that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways, making it a candidate for further investigation.
The pharmacological potential of this compound has not gone unnoticed by researchers in the field. Preliminary studies have hinted at its ability to modulate key signaling pathways involved in diseases such as cancer, neurodegeneration, and metabolic disorders. While these findings are still preliminary, they underscore the importance of exploring novel chemical entities like 2-1-(4-chloro-2-methoxyphenyl)cyclobutylethan-1-amine for addressing unmet medical needs.
In addition to its potential therapeutic applications, 2-1-(4-chloro-2-methoxyphenyl)cyclobutylethan-1-amine may also serve as a valuable tool for mechanistic studies. By understanding how this compound interacts with biological targets at the molecular level, researchers can gain insights into the underlying mechanisms of drug action. Such knowledge is critical for designing more effective drugs with improved efficacy and safety profiles.
The synthesis of 2-1-(4-chloro-2-methoxyphenyl)cyclobutylethan-1-amine presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been particularly useful in building the intricate framework of this compound. These synthetic strategies not only enable access to complex molecules but also allow for structural diversification, which is essential for optimizing drug-like properties.
As research continues to uncover new biological targets and mechanisms, compounds like 2-1-(4-chloro-2-methoxyphenyl)cyclobutylethan-1-amine are likely to play an increasingly important role in drug discovery efforts. Their unique structural features offer a rich foundation for medicinal chemistry innovation, paving the way for next-generation therapeutics that address complex diseases more effectively.
The future prospects for CAS No. 2228823-98-9 are bright, with ongoing studies aimed at elucidating its full pharmacological potential. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be crucial in translating these promising findings into tangible therapeutic benefits. As our understanding of biological systems grows more sophisticated, compounds like this one will continue to serve as vital tools in the fight against disease.
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